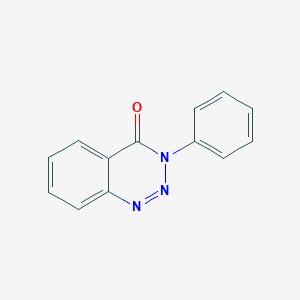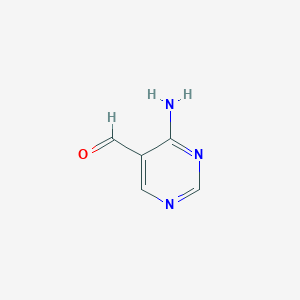
4-Aminopyrimidine-5-carbaldehyde
Übersicht
Beschreibung
4-Aminopyrimidine-5-carbaldehyde, also known as 4-Amino-5-formylpyrimidine, is an organic compound with the empirical formula C5H5N3O . It is used as an organic chemical synthesis intermediate .
Synthesis Analysis
One method for the synthesis of 4-aminopyrimidine-5-carbaldehydes is the reduction of the cyano group in 4-aminopyrimidine-5-carbonitriles . These are easily formed from (ethoxymethylidene)malononitrile and guanidines, amidines, thiourea, and o-methylisourea .Molecular Structure Analysis
The molecular weight of 4-Aminopyrimidine-5-carbaldehyde is 123.11 . Its SMILES string is Nc1ncncc1C=O .Physical And Chemical Properties Analysis
4-Aminopyrimidine-5-carbaldehyde is a solid with a melting point of 187-193 °C . It has a density of 1.37g/cm3 and a boiling point of 330ºC at 760mmHg .Wissenschaftliche Forschungsanwendungen
Inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2)
4-Aminopyrimidine-5-carbaldehyde derivatives have been studied for their role as potent and selective inhibitors of VEGFR-2 . These compounds are crucial in the regulation of angiogenesis, which is the formation of new blood vessels and plays a significant role in tumor growth and metastasis. The QSAR (Quantitative Structure-Activity Relationship) studies of these derivatives help in understanding the molecular descriptors that contribute to their activity, paving the way for the design of more potent inhibitors for therapeutic use.
Precursors in Organic Synthesis
The compound serves as a precursor for various heterocyclic systems, which are significant in pharmaceuticals. For instance, it has been used in SNAr (nucleophilic aromatic substitution) reactions to create pyrimidine-based compounds, which are precursors of N-heterocyclic systems . These reactions are valuable for constructing complex molecules that can serve as the backbone for many drugs.
Role in Drug Discovery
4-Aminopyrimidine-5-carbaldehyde is involved in the discovery of drugs with dual inhibitory activity against EGFR and HER2 . These are important targets in the treatment of various cancers, and the development of dual inhibitors can lead to more effective therapies with fewer side effects.
Synthesis of Fused Pyrimidines
This compound is utilized in the synthesis of fused pyrimidines, which are found in many biologically active compounds and drugs . Fused pyrimidines are particularly important in medicine, and the methods for their synthesis are crucial for the development of new pharmacotherapies.
Applications in Medicinal Chemistry
In medicinal chemistry, 4-Aminopyrimidine-5-carbaldehyde derivatives are explored for their anticancer potential. They are part of the structure-activity studies of purine and pyrimidine derivatives, which have shown significant promise in targeting various cancers .
Chemical Biology Research
The compound is available for scientific research and is used in chemical biology to study and manipulate biological systems. It is often listed in catalogs for researchers to purchase and use in their experiments to understand biological processes or develop new biochemical assays .
Safety and Hazards
Zukünftige Richtungen
The review summarizes literature data on the methods of synthesis of o-aminopyrimidine aldehydes and o-aminopyrimidine ketones and their application for the construction of fused pyrimidines . This suggests that 4-Aminopyrimidine-5-carbaldehyde could have potential applications in the synthesis of fused pyrimidines.
Wirkmechanismus
Target of Action
4-Aminopyrimidine-5-carbaldehyde is a compound that has been identified to have inhibitory activity against VEGFR-2 kinase . VEGFR-2, also known as KDR/Flk-1, is a trans-membrane tyrosine kinase receptor that regulates the formation of blood and lymphatic vessels . It plays a principal role in mediating VEGF-induced responses and particularly regulates vascular development as well as tumor angiogenesis .
Mode of Action
The mode of action of 4-Aminopyrimidine-5-carbaldehyde involves the inhibition of methionine biosynthesis and the secretion of hydrolytic enzymes . This compound is cross-resistant, but shows no cross-resistance with other fungicide groups . Sensitivity monitoring studies over several years have shown that there is a medium resistance risk of Botrytis and Venturia to this compound .
Biochemical Pathways
4-Aminopyrimidine-5-carbaldehyde is involved in the synthesis of fused pyrimidines, including pyrido[2,3-d]pyrimidines, pyrimido[4,5-d]pyrimidines, pyrazolo-[3,4-d]pyrimidines, quinazolines, pyrimido[4,5,6-de]quinazolines, thieno[2,3-d]pyrimidines, pyrrolo[2,3-d]pyrimidines, cyclopenta[d]-pyrimidines, pyrimido[4,5-b]azepines, and pyrimido[4,5-b]quinolines . These compounds are known to have a wide spectrum of biological activity .
Result of Action
The 4-Aminopyrimidine-5-carbaldehyde oxime derivatives have been found to exhibit antiproliferative activity against cancer cells, causing cell accumulation at the G2/M phase of the cell cycle and preventing cells from entering mitosis . This indicates that the compound can effectively inhibit cell division and growth, which is a crucial aspect of its potential use in cancer treatment.
Eigenschaften
IUPAC Name |
4-aminopyrimidine-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N3O/c6-5-4(2-9)1-7-3-8-5/h1-3H,(H2,6,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDZKNPQAPGGAFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC=N1)N)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90459326 | |
| Record name | 4-aminopyrimidine-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90459326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Aminopyrimidine-5-carbaldehyde | |
CAS RN |
16357-83-8 | |
| Record name | 4-aminopyrimidine-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90459326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-aminopyrimidine-5-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes 4-Aminopyrimidine-5-carbaldehyde a valuable building block in organic synthesis?
A1: 4-Aminopyrimidine-5-carbaldehyde serves as a crucial intermediate in synthesizing substituted pyrido[2,3-d]pyrimidines. This compound readily undergoes condensation reactions with various aromatic ketones in the presence of potassium carbonate (K₂CO₃) and a catalytic amount of potassium iodide (KI) in acetone. This reaction yields a series of 7-substituted pyrido[2,3-d]pyrimidine derivatives [, ]. This class of compounds exhibits promising biological activities, including antimicrobial and antioxidant properties [].
Q2: How are the newly synthesized pyrido[2,3-d]pyrimidine derivatives characterized?
A2: Researchers employ a combination of spectroscopic techniques to elucidate the structure of these derivatives. Infrared (IR) spectroscopy provides information about the functional groups present in the molecule. Nuclear Magnetic Resonance (¹H NMR) spectroscopy reveals the arrangement of hydrogen atoms within the molecule, offering insights into its structure. Additionally, mass spectrometry (MS) is used to determine the molecular weight and fragmentation pattern, further confirming the identity of the synthesized compounds [, ].
Q3: Have any computational studies been conducted on 4-Aminopyrimidine-5-carbaldehyde derivatives?
A3: Yes, researchers have explored the potential of 4-Aminopyrimidine-5-carbaldehyde oximes as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) inhibitors []. Quantitative Structure-Activity Relationship (QSAR) studies, utilizing algorithms like Genetic Algorithm-Multiple Linear Regressions (GA-MLR) and Genetic Algorithm-Support Vector Machine (GA-SVM), have been employed to understand the relationship between the structure of these derivatives and their inhibitory activity against VEGFR-2 [, ]. This research paves the way for designing more potent and selective VEGFR-2 inhibitors with potential applications in various therapeutic areas.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





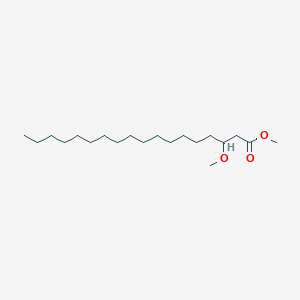

![methyl 1-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B100425.png)
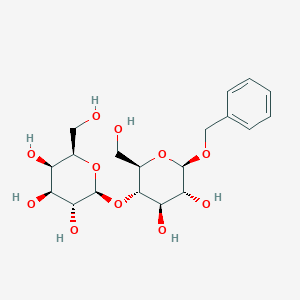


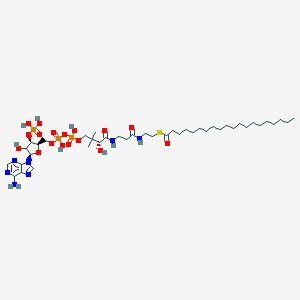



![Bicyclo[2.2.2]oct-7-ene-2,5-dione](/img/structure/B100438.png)
